molecular formula C12H10BrNO4 B13214176 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid

Cat. No.: B13214176
M. Wt: 312.12 g/mol
InChI Key: ZBOUKSASKUHFEE-FPYGCLRLSA-N
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Description

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid is an organic compound with the molecular formula C11H10BrNO4 This compound is characterized by the presence of a bromine atom, two methoxy groups, and a cyano group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in acetic acid to achieve bromination, followed by the reaction with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) to introduce the cyano group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylacrylic acid derivatives.

Scientific Research Applications

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Similar structure but with a propanenitrile group instead of cyanoacrylic acid.

    2-Bromo-4,5-dimethoxyphenylacetic acid: Lacks the cyano group but has a similar bromine and methoxy substitution pattern.

Uniqueness

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid is unique due to the presence of both a cyano group and an acrylic acid backbone, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C12H10BrNO4/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h3-5H,1-2H3,(H,15,16)/b8-3+

InChI Key

ZBOUKSASKUHFEE-FPYGCLRLSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)O)Br)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C(=O)O)Br)OC

Origin of Product

United States

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